molecular formula C11H10ClNO3 B2685197 (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid CAS No. 88681-63-4

(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid

Cat. No.: B2685197
CAS No.: 88681-63-4
M. Wt: 239.66
InChI Key: SWUMDDFBFZVMFJ-POHAHGRESA-N
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Description

(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid (CAS 88681-63-4) is a versatile chemical intermediate in medicinal chemistry research. Derivatives of 2-acetamido-3-phenylacrylic acid, to which this compound belongs, are recognized as key intermediates in the preparation of biologically active molecules. Scientific studies highlight its role as a precursor in the synthesis of tanshinol, which shows anti-platelet aggregation activity, diaryl-3-hydroxy-2(5H)-furanones with antifungal properties, and benzylazauracil, which demonstrates antiviral activity . The compound itself has been synthesized and characterized in the course of research screening for anticancer agents . Its molecular structure features a benzene ring and an acetamidoacrylic acid unit on opposite sides of the central C=C double bond, and in the crystalline state, it forms a network stabilized by intermolecular O—H···O and N—H···O hydrogen bonds . This product is intended for research purposes as a building block in the development and discovery of new therapeutic candidates. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUMDDFBFZVMFJ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid typically involves the reaction of 4-chlorobenzaldehyde with acetamide in the presence of a base to form the corresponding imine. This imine is then subjected to a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated acids.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi.
    • Antitumor Activity : In models of skin carcinogenesis, the compound has been evaluated for its potential to inhibit tumor growth. Results suggest it may have applications in cancer prevention strategies.
    • Anti-inflammatory Properties : Compounds similar to this derivative have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases.
  • Biological Activity
    • The compound's derivatives have been investigated for their biological activities, including anti-platelet aggregation, antifungal, and antiviral effects. These activities are crucial for drug discovery and development.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Remarks
This compoundEscherichia coli15Effective against Gram-negative bacteria
Staphylococcus aureus10Strong antibacterial activity
Candida albicans20Moderate antifungal activity

Table 2: Antitumor Activity Case Study

Study TypeModel UsedResult
Two-stage skin carcinogenesisMouse modelWeak tumor-promoting activity observed
Combination therapyWith TPAPotential insights for cancer prevention

Case Studies

  • Antibacterial Synergy : A study highlighted the synergistic effects of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid when combined with established antibiotics like ciprofloxacin. This combination significantly reduced the minimum inhibitory concentration (MIC) values for resistant bacterial strains, showcasing its potential in overcoming antibiotic resistance.
  • Mechanism of Action : The mechanism underlying the biological activity involves interactions with specific molecular targets. The nitrophenyl group enhances the compound's reactivity, allowing it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, disrupting essential bioenergetic processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acyl Amino Group

(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic Acid
  • Molecular Formula: C₁₆H₁₂ClNO₃; MW: 301.73 g/mol .
  • The benzoyl group increases steric bulk compared to the acetyl group, reducing solubility in polar solvents. This modification enhances π-π stacking interactions in crystal lattices, as observed in its distinct crystallographic packing .
  • Applications : Used in the synthesis of kinase inhibitors due to improved binding affinity from aromatic interactions.
(Z)-3-(4-Chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylic Acid (4a)
  • Synthesis : Derived from oxazolone ring-opening with 3,4-dimethoxybenzamido substitution .
  • Key Difference : The 3,4-dimethoxy groups introduce electron-donating effects, altering redox properties. This compound exhibits higher antioxidant activity compared to the acetylated analog .

Halogen and Functional Group Modifications

(E/Z)-3-(4-Chlorophenyl)-2-(Trifluoromethyl)acrylic Acid (7d)
  • Synthesis : Palladium-catalyzed coupling of 1-chloro-4-iodobenzene with 2-(trifluoromethyl)acrylic acid yields a 63:37 E/Z isomer mixture .
  • Impact of CF₃ : The trifluoromethyl group increases acidity (pKa ~2.1 vs. ~3.5 for the acetylated analog) and metabolic stability, making it suitable for agrochemical applications .
b. 2-(Cyanomethyl)-3-{4-[4-(Diphenylamino)biphenyl-4-ylamino]phenyl}acrylic Acid
  • Synthesis: Knoevenagel condensation with a cyano group introduces dipole interactions, useful in organic electronics .
  • Applications : Functions as a charge-transport layer in OLEDs due to enhanced electron-withdrawing capacity compared to the acetylated derivative .

Comparative Physicochemical and Reactivity Data

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Solubility Reference
Target Compound Acetylamino 239.65 Moderate solubility in ethanol; stable under acidic conditions
Benzoylamino Analog Benzoylamino 301.73 Low water solubility; prone to crystallization
Trifluoromethyl Analog (7d) CF₃ 258.67 High acidity; E/Z isomer separation required for applications
3,4-Dimethoxybenzamido Analog (4a) 3,4-Dimethoxybenzamido 362.78 Enhanced antioxidant activity; soluble in DMSO

Biological Activity

(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid, also known by its CAS number 88681-63-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNO3C_{11}H_{10}ClNO_3, with a molecular weight of 239.66 g/mol. The structure features an acetamido group attached to a phenylacrylic acid moiety, which is essential for its biological activity.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer properties. A study highlighted that compounds with similar structures could inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : They have been shown to trigger apoptosis in malignant cells, leading to programmed cell death.

A specific case study demonstrated that a derivative of this compound significantly reduced the viability of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. In animal models, treatment with this compound resulted in decreased inflammation markers and improved outcomes in models of arthritis and other inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate the activity of various receptors that play roles in cellular signaling pathways.
  • Oxidative Stress Reduction : By reducing oxidative stress, it may protect cells from damage associated with chronic diseases.

Research Findings and Case Studies

StudyFindings
Inhibition of cancer cell proliferationPotential anticancer agent
Reduction in inflammatory cytokinesPossible treatment for inflammatory diseases
Induction of apoptosis in vitroSupports further development as a therapeutic compound

Q & A

Basic: What are the established synthetic routes for (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step organic reactions. A common method involves refluxing oxazolone derivatives (e.g., 3a,b ) with 20% potassium hydroxide (KOH), followed by neutralization with dilute hydrochloric acid (HCl) to precipitate the product. Crystallization in aqueous ethanol (70%) yields the pure acrylic acid derivative . Key optimization parameters include:

  • Reaction time : 1–2 hours under reflux to ensure complete ring-opening of the oxazolone intermediate.
  • Temperature : Controlled heating to avoid side reactions like decarboxylation.
  • Solvent choice : Ethanol-water mixtures enhance crystallization efficiency.
    Advanced scaling may require continuous flow reactors to improve reproducibility and yield in industrial settings .

Basic: How can researchers confirm the (Z)-configuration and purity of this compound?

The (Z)-configuration is confirmed via:

  • X-ray crystallography : Monoclinic crystal system (space group P21) with unit cell parameters a = 6.2440 Å, b = 7.5450 Å, c = 11.813 Å, and β = 100.47°, as reported in single-crystal studies .
  • NMR spectroscopy : Distinct coupling constants (e.g., J = 10–12 Hz for olefinic protons) and NOE correlations to verify spatial arrangement.
  • HPLC analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >98% purity, validated using methods optimized for related acrylate derivatives .

Advanced: What in vitro models are used to evaluate its antiproliferative activity, and how is the mechanism of action validated?

The compound is screened against cancer cell lines (e.g., MCF-7, HeLa) using:

  • MTT assays : To measure cell viability reduction (IC50 values typically <10 µM).
  • Kinase inhibition studies : Direct binding to the PIF-pocket of atypical protein kinase C (PKC) isoforms, validated via:
    • Surface plasmon resonance (SPR) : Binding affinity (KD) measurements.
    • Western blotting : Downregulation of PKC-dependent phosphorylation targets (e.g., NF-κB) .
      Contradictory data may arise from isoform-specific effects, necessitating isoform-selective knockdown experiments.

Advanced: How do structural modifications influence biological activity, and what strategies improve selectivity?

Structure-activity relationship (SAR) studies highlight:

  • 4-Chlorophenyl group : Critical for hydrophobic interactions with PKC’s allosteric site. Substitution with bulkier groups (e.g., biphenyl) enhances potency but may reduce solubility .
  • Acetylamino moiety : Replacing the acetyl group with sulfonyl or nitro groups alters hydrogen-bonding patterns, affecting selectivity.
  • Stereochemistry : The (Z)-isomer shows 5–10× higher activity than the (E)-isomer due to optimal spatial alignment with the target pocket .
    Computational docking (e.g., AutoDock Vina) guides rational design to minimize off-target effects .

Advanced: What analytical methods validate the compound’s stability under physiological conditions?

Stability is assessed using:

  • pH-dependent degradation studies : Incubation in buffers (pH 1–9) at 37°C, monitored via RP-HPLC. Degradation products (e.g., decarboxylated derivatives) are identified using LC-MS .
  • Plasma stability assays : Incubation in human plasma (1–24 hours) followed by protein precipitation and quantification of intact compound.
  • Forced degradation : Exposure to heat, light, and oxidants (e.g., H2O2) to identify degradation pathways .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Key challenges include:

  • Low yields in multi-step synthesis : Side reactions during oxazolone formation (e.g., dimerization) reduce overall efficiency. Mitigated by slow addition of reagents and strict temperature control .
  • Purification difficulties : Precipitation often co-occurs with byproducts. Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
  • Industrial scalability : Batch reactors face heat transfer limitations. Switching to continuous flow systems enhances mixing and reduces reaction time .

Advanced: How do researchers reconcile contradictory data on its efficacy across different cancer models?

Discrepancies may stem from:

  • Cell line heterogeneity : Varied expression of PKC isoforms (e.g., MCF-7 vs. A549 cells). Isoform-specific siRNA knockdown clarifies target relevance .
  • Metabolic stability : Differences in cytochrome P450 activity across models affect intracellular concentrations. Stable isotope tracing (e.g., 13C-labeled compound) quantifies bioavailability .
  • Off-target effects : Proteomic profiling (e.g., kinase inhibitor panels) identifies unintended targets, guiding SAR refinement .

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